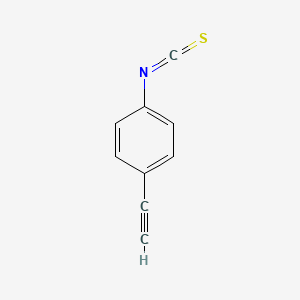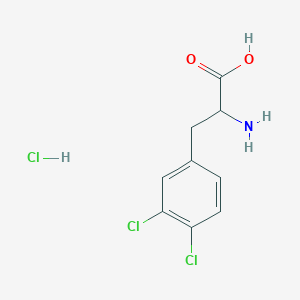![molecular formula C17H22FN3O2 B6619113 tert-butyl N-[1-(4-fluorophenyl)-5-propyl-1H-pyrazol-4-yl]carbamate CAS No. 1803610-87-8](/img/structure/B6619113.png)
tert-butyl N-[1-(4-fluorophenyl)-5-propyl-1H-pyrazol-4-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[1-(4-fluorophenyl)-5-propyl-1H-pyrazol-4-yl]carbamate, commonly referred to as TBFPC, is an organic compound with a wide range of applications in the scientific and medical fields. TBFPC is used in various research applications, including as a reagent in synthesis, as a substrate for enzyme assays, and as a fluorescent probe in biochemical assays. TBFPC has also been used in the development of new drugs, as well as in the study of biochemical and physiological processes.
Applications De Recherche Scientifique
TBFPC has a wide range of applications in scientific research. It is used as a reagent in synthesis, as a substrate for enzyme assays, and as a fluorescent probe in biochemical assays. TBFPC has also been used in the development of new drugs and in the study of biochemical and physiological processes.
Mécanisme D'action
TBFPC acts as a reversible inhibitor of enzymes, binding to the active site of the enzyme and preventing the enzyme from catalyzing its reaction. TBFPC also acts as a fluorescent probe, emitting light when exposed to certain wavelengths of light.
Biochemical and Physiological Effects
TBFPC has been found to have a variety of biochemical and physiological effects. It has been used in the development of new drugs, as well as in the study of biochemical and physiological processes. TBFPC has been shown to inhibit the growth of cancer cells, as well as to have anti-inflammatory and anti-oxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
TBFPC has several advantages for laboratory experiments. It is relatively easy to synthesize, and can be used in a variety of assays. TBFPC also has a low toxicity, making it a safe reagent to use in laboratory experiments. However, TBFPC is not very stable, and can decompose when exposed to light or heat.
Orientations Futures
There are a number of potential future directions for research involving TBFPC. These include further development of TBFPC as a drug, further study of its biochemical and physiological effects, and further study of its use as a fluorescent probe. Additionally, TBFPC could be used in the development of new synthetic methods and in the study of enzyme kinetics. Finally, TBFPC could be used in the study of the effects of environmental pollutants on biochemical and physiological processes.
Méthodes De Synthèse
TBFPC can be synthesized in a variety of ways, including through the reaction of tert-butyl bromide with 4-fluoroaniline in the presence of a base. The reaction of tert-butyl bromide with 4-fluoroaniline yields a tert-butyl N-[1-(4-fluorophenyl)-5-propyl-1H-pyrazol-4-yl]carbamate intermediate, which can then be further reacted with a base to form the desired TBFPC product.
Propriétés
IUPAC Name |
tert-butyl N-[1-(4-fluorophenyl)-5-propylpyrazol-4-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3O2/c1-5-6-15-14(20-16(22)23-17(2,3)4)11-19-21(15)13-9-7-12(18)8-10-13/h7-11H,5-6H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPGBMCSYJZDEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=NN1C2=CC=C(C=C2)F)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4,6-Diamino-2-pyrimidinyl)thio]-1-(4-morpholinyl)ethanone](/img/structure/B6619042.png)

![rac-benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride, cis](/img/structure/B6619060.png)

![N-{9-cyclopropyl-9-azabicyclo[3.3.1]nonan-3-ylidene}hydroxylamine](/img/structure/B6619067.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid](/img/structure/B6619075.png)





![rac-(3aR,6aR)-octahydrocyclopenta[b]pyrrole hydrochloride, cis](/img/structure/B6619116.png)